Ethyl 2,2-diethylacetoacetate
CAS No.: 1619-57-4
Cat. No.: VC21256180
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1619-57-4 |
---|---|
Molecular Formula | C10H18O3 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | ethyl 2,2-diethyl-3-oxobutanoate |
Standard InChI | InChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3 |
Standard InChI Key | WEIQRLLXVVSKIL-UHFFFAOYSA-N |
SMILES | CCC(CC)(C(=O)C)C(=O)OCC |
Canonical SMILES | CCC(CC)(C(=O)C)C(=O)OCC |
Boiling Point | 216.0 °C |
Introduction
Physical and Chemical Properties
Ethyl 2,2-diethylacetoacetate, also known as ethyl 2,2-diethyl-3-oxobutanoate, possesses specific physical and chemical characteristics that define its behavior in various chemical environments. The compound exhibits a clear molecular structure with defined thermodynamic properties, making it valuable for specific chemical synthesis applications.
Basic Physical Properties
The compound presents as a colorless liquid under standard conditions, with a defined set of measurable physical constants. Its crucial physical parameters are summarized in the table below:
Property | Value |
---|---|
Molecular Weight | 186.24800 g/mol |
Molecular Formula | C₁₀H₁₈O₃ |
Boiling Point | 213.5°C at 760 mmHg |
Flash Point | 81.4°C |
Exact Mass | 186.12600 |
Vapor Pressure | 0.164 mmHg at 25°C |
Index of Refraction | 1.433 |
LogP | 1.94490 |
PSA | 43.37000 |
These physical properties indicate that ethyl 2,2-diethylacetoacetate possesses moderate volatility with a significant boiling point, suggesting stability at room temperature . The compound's LogP value of approximately 1.94 indicates a moderate lipophilicity, suggesting potential for membrane permeability in biological systems while maintaining some water solubility.
Structural Characteristics
The molecular structure of ethyl 2,2-diethylacetoacetate features a beta-keto ester moiety with two ethyl groups attached to the alpha carbon. This specific substitution pattern critically influences its chemical behavior and reactivity profile. The compound contains:
-
A carbonyl group at the beta position
-
An ester group
-
Two ethyl substituents at the alpha position to the carbonyl
-
A methyl group attached to the carbonyl carbon
This specific arrangement grants the molecule distinctive chemical properties and reactivity patterns that differentiate it from related acetoacetic esters .
Identification and Nomenclature
Proper identification of ethyl 2,2-diethylacetoacetate requires understanding its various designations and registry numbers used across chemical databases and regulatory frameworks.
Registry Numbers and Identifiers
The compound can be definitively identified through several standardized numerical identifiers:
Identifier Type | Value |
---|---|
CAS Number | 1619-57-4 |
PubChem SID | 135198986 |
PubChem CID | 538781 |
EINECS | 216-581-0 |
HS Code | 2918300090 |
Chemical Reactivity
The chemical behavior of ethyl 2,2-diethylacetoacetate is significantly influenced by its structural features, particularly the presence of both keto and ester functionalities.
Reactivity Profile
Unlike simpler acetoacetic esters such as ethyl acetoacetate, ethyl 2,2-diethylacetoacetate has fully substituted alpha carbon, which alters its traditional reactivity patterns. While standard acetoacetic esters contain active methylene hydrogens that can participate in various reactions, the diethyl substitution pattern in ethyl 2,2-diethylacetoacetate blocks the typical alpha-carbon reactivity .
The comparison with other acetoacetic esters provides context for understanding the unique reactivity of ethyl 2,2-diethylacetoacetate:
Compound | Alpha Position | Active Methylene | Primary Reactivity |
---|---|---|---|
Ethyl acetoacetate | -CH₂- | Yes | Alkylation, Condensation |
Ethyl 2-methylacetoacetate | -CH(CH₃)- | Limited | Mono-alkylation, Condensation |
Ethyl 2,2-diethylacetoacetate | -C(C₂H₅)₂- | No | Ester hydrolysis, Ketone reactions |
The absence of active methylene hydrogens in ethyl 2,2-diethylacetoacetate means its chemistry primarily involves reactions at the ester group and the ketone functionality rather than at the alpha position .
Synthesis Methods
Understanding the synthesis routes to ethyl 2,2-diethylacetoacetate provides insight into its production and accessibility for various applications.
Comparison with Related Compounds
The synthesis approach for ethyl 2,2-diethylacetoacetate can be contrasted with methods used for similar compounds:
Compound | Synthesis Approach | Key Reagents | Conditions |
---|---|---|---|
Ethyl acetoacetate | Claisen condensation | Ethyl acetate, sodium ethoxide | Reflux, basic conditions |
Ethyl 2-methylacetoacetate | Alkylation | Ethyl acetoacetate, methyl halide | Basic conditions |
Ethyl 2-chloroacetoacetate | Direct chlorination | Ethyl acetoacetate, SULPHURYL CHLORIDE | -5~10°C, no solvent |
While ethyl 2-chloroacetoacetate requires specific low-temperature conditions for selective chlorination , the synthesis of ethyl 2,2-diethylacetoacetate would likely require controlled sequential alkylation steps to achieve the diethyl substitution pattern.
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